molecular formula C24H21ClN2O2 B11344244 3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide

3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B11344244
M. Wt: 404.9 g/mol
InChI Key: QFQWRHXTJRCXMT-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, an indole moiety, and a methoxyphenyl group, making it a complex and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chloro and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is unique due to the presence of the chloro group and methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C24H21ClN2O2/c1-29-19-11-9-16(10-12-19)21(22-15-26-23-8-3-2-7-20(22)23)14-27-24(28)17-5-4-6-18(25)13-17/h2-13,15,21,26H,14H2,1H3,(H,27,28)

InChI Key

QFQWRHXTJRCXMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43

Origin of Product

United States

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